乙酸-4,6-二甲基-1H-吲哚-2-羧酸乙酯

描述

Synthesis Analysis

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Molecular Structure Analysis

Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .Physical and Chemical Properties Analysis

Physically, indoles are crystalline colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .科学研究应用

合成和抗病毒活性

乙基1,2-二甲基-5-羟基-1H-吲哚-3-羧酸酯及其衍生物已被合成并评估其抗病毒活性。这些化合物对甲型流感A/新喀里多尼亚/20/99病毒(H1N1)、牛病毒性腹泻病毒(BVDV)和丙型肝炎病毒(HCV)的活性有限,少数化合物对对HCV感染敏感的人肝癌细胞系表现出微摩尔活性(Ivashchenko et al., 2014)。

抗流感候选药物的临床前研究

对乙基吲哚-3-羧酸酯的衍生物AV0038进行的临床前研究表明,该药物在预防和治疗小鼠甲型流感方面具有疗效。该研究重点关注了其溶解度、稳定性、代谢、药代动力学和毒性,表明其作为抗流感候选药物具有良好的药理特性(Ivashchenko et al., 2014)。

环化的机制

使用核磁共振波谱法研究了乙基吲哚肟醚环化为乙基二甲氧基吡唑并吲哚羧酸酯的环化过程。这项研究提供了对电子要求和反应机理的见解,有助于更深入地了解这些化合物的化学性质(Clayton et al., 2008)。

甲酰基-吲哚-羧酸酯的合成

描述了由2-乙氧羰基-1H-吲哚甲磺酸合成乙基甲酰基-吲哚-2-羧酸酯的过程,重点介绍了一种将磺甲基转化为甲酰基的方法。这项研究有助于合成有价值的合成中间体(Pete et al., 2006)。

合成技术研究

一项研究重点研究了乙基吲哚-3-羧酸酯的衍生物6-溴-2-溴甲基-5-羟基-1-甲基-吲哚-3-羧酸乙酯的合成技术。该研究确定了最佳合成工艺参数,得到纯度超过98%的产品,这对于优化合成方法具有重要意义(Huang, 2013)。

光物理行为研究

一种与乙基吲哚-3-羧酸酯相关的4-氮杂-吲哚衍生物在不同的溶剂中表现出独特的光物理性质,包括逆溶剂变色性。这项研究表明该化合物在生物或分析传感器和光电器件中具有潜在的应用(Bozkurt & Doğan, 2018)。

作用机制

属性

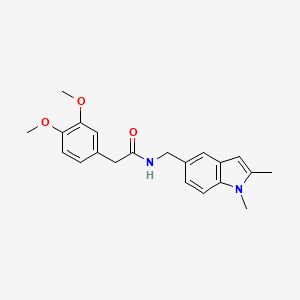

IUPAC Name |

ethyl 4,6-dimethyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-4-16-13(15)12-7-10-9(3)5-8(2)6-11(10)14-12/h5-7,14H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFBMAHZFBCFMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(C=C2N1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2848094.png)

![N-(2,3-dimethoxybenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2848106.png)

![3-methyl-8-[(4-methylphenyl)sulfanyl]-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2848109.png)

![2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2848112.png)

![1-(2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-isopropylphenyl)piperidine-4-carboxamide](/img/structure/B2848114.png)